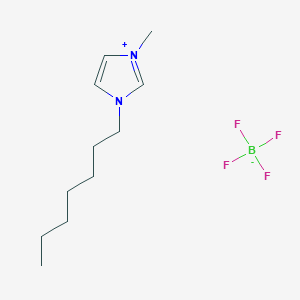

1-Heptyl-3-methylimidazolium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C11H21BF4N2 and a molecular weight of 268.10 g/mol . This compound is part of the imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make them suitable for a wide range of applications in different fields.

Mécanisme D'action

Target of Action

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .

Mode of Action

The mode of action of this compound is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.

Biochemical Pathways

As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .

Méthodes De Préparation

1-Heptyl-3-methylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromoheptane to form 1-heptyl-3-methylimidazolium bromide. The second step involves the anion exchange reaction of 1-heptyl-3-methylimidazolium bromide with sodium tetrafluoroborate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or methanol .

Analyse Des Réactions Chimiques

1-Heptyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The imidazolium ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Heptyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

1-Heptyl-3-methylimidazolium tetrafluoroborate can be compared with other similar compounds such as:

1-Hexyl-3-methylimidazolium tetrafluoroborate: This compound has a shorter alkyl chain, which results in slightly different solubility and thermal properties.

1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has an even shorter alkyl chain, leading to lower viscosity and different solubility characteristics.

1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has the shortest alkyl chain among the mentioned compounds, resulting in the lowest viscosity and highest solubility in water.

The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications compared to its shorter alkyl chain counterparts .

Activité Biologique

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid that has been studied for its biological activity in various contexts. This article will explore its effects on different biological systems, including toxicity, antimicrobial properties, and enzyme inhibition.

Aquatic Toxicity

This compound has been evaluated for its toxicity in aquatic environments. In a comprehensive study of 403 ionic liquids, this compound was found to have a toxicity score of -0.66, placing it among the more toxic compounds in the dataset . This score is based on a principal component analysis (PCA) model that considered various biological and degradation tests.

Cytotoxicity

The compound has shown cytotoxic effects on mammalian cell lines. While specific data for this compound is limited, studies on similar imidazolium-based ionic liquids provide insight into potential mechanisms of toxicity:

- Oxidative stress induction

- Mitochondrial dysfunction

- Apoptosis induction

For instance, 1-methyl-3-octylimidazolium tetrafluoroborate, a closely related compound, exhibited cytotoxicity against the human hepatoma HepG2 cell line with an EC50 of 439.46 μM after 24 hours of exposure .

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE). The compound has been tested for its AChE inhibition potential, with the following result:

| Compound | log10 EC50 [μM] |

|---|---|

| This compound | 2.12 |

This data indicates that the compound has a moderate inhibitory effect on AChE, with an EC50 of approximately 132 μM .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly when incorporated into materials:

- Antibacterial effects : The compound has shown potential in enhancing the antibacterial properties of materials it is incorporated into, such as polycarbonate .

- Antifungal activity : While specific data for this compound is limited, imidazolium-based ionic liquids, in general, have demonstrated antifungal properties .

Structure-Activity Relationships

Research on imidazolium-based ionic liquids has revealed some general trends in biological activity:

- Alkyl chain length : Longer alkyl side chains tend to increase toxicity and antimicrobial activity .

- Anion effect : The tetrafluoroborate anion may contribute to the overall biological activity, although the cation structure appears to be more influential .

Protein Interactions

Studies on similar compounds suggest that this compound may interact with proteins. For instance, research on 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids has shown binding interactions with bovine serum albumin (BSA) . These interactions could potentially affect protein function and contribute to the compound's biological effects.

Propriétés

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNBCYUDKZQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-51-9 |

Source

|

| Record name | 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.